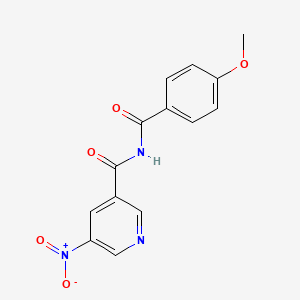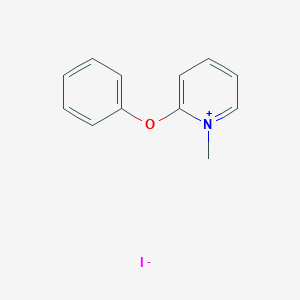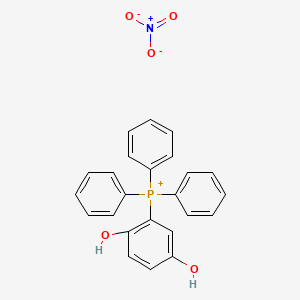
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate is a chemical compound with the molecular formula C24H20O2P It is known for its unique structure, which includes a phosphonium center bonded to a 2,5-dihydroxyphenyl group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate typically involves the reaction of triphenylphosphine with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction proceeds through the formation of a phosphonium salt, which is then converted to the nitrate form. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like sodium hydroxide to facilitate the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphines, and substituted phosphonium salts
Applications De Recherche Scientifique
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with biological membranes, affecting their permeability and function. The pathways involved in these interactions include coordination chemistry and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate include:
- (2,5-Diethoxyphenyl)(triphenyl)phosphanium iodide
- (2,5-Dihydroxyphenyl) diphenylphosphine oxide
- Triphenylphosphine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phosphonium center with a 2,5-dihydroxyphenyl group.
Propriétés
Numéro CAS |
58359-80-1 |
|---|---|
Formule moléculaire |
C24H20NO5P |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
(2,5-dihydroxyphenyl)-triphenylphosphanium;nitrate |
InChI |
InChI=1S/C24H19O2P.NO3/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;2-1(3)4/h1-18H,(H-,25,26);/q;-1/p+1 |
Clé InChI |
UFJBDQMKNYKTEZ-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=CC(=C4)O)O.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
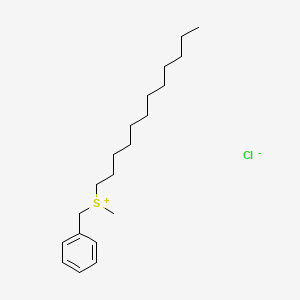
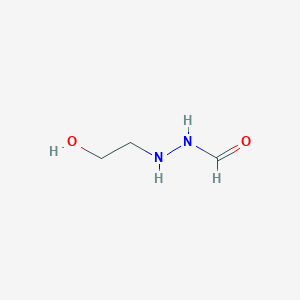
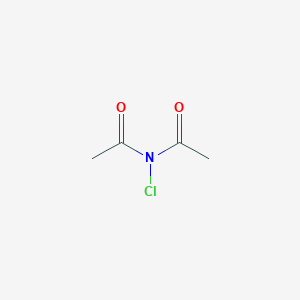
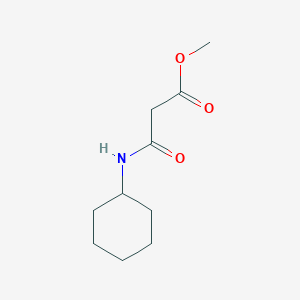
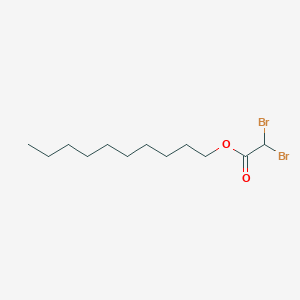
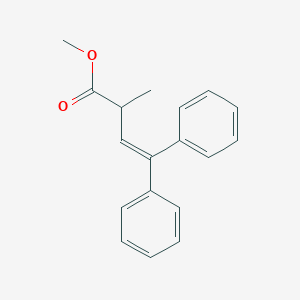
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
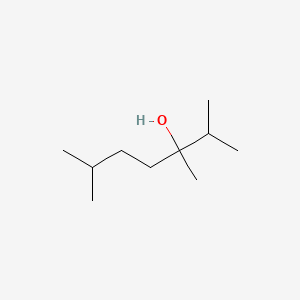
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
